N-hydroxy-1-methyl-1H-Indole-3-carboximidamide
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Overview
Description
N’-hydroxy-1-methyl-1H-indole-3-carboximidamide is a compound with the molecular formula C10H11N3O. It is an indole derivative, which means it contains the indole nucleus, a structure found in many bioactive compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-1-methyl-1H-indole-3-carboximidamide typically involves the reaction of 1-methylindole-3-carboxaldehyde with hydroxylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-1-methyl-1H-indole-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-hydroxy-1-methyl-1H-indole-3-carboxylic acid, while reduction could produce N’-hydroxy-1-methyl-1H-indole-3-carboximidine .
Scientific Research Applications
N’-hydroxy-1-methyl-1H-indole-3-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-hydroxy-1-methyl-1H-indole-3-carboximidamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is crucial for its biological effects, such as antiviral and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 1-methylindole-3-carboxamide
- 1-methylindole-3-carboxaldehyde
- N’-hydroxy-5-methyl-1H-indole-3-carboximidamide
Uniqueness
N’-hydroxy-1-methyl-1H-indole-3-carboximidamide is unique due to its specific substitution pattern on the indole nucleus, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
N'-hydroxy-1-methylindole-3-carboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-13-6-8(10(11)12-14)7-4-2-3-5-9(7)13/h2-6,14H,1H3,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVCOKRDOQOGJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=NO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C(=N/O)/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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